REACTION_CXSMILES
|
[F:1][C:2]([F:13])([F:12])[C:3]1[CH:4]=[C:5]([CH:7]=[CH:8][C:9]=1[CH:10]=[CH2:11])[NH2:6].B.[OH-:15].[Na+].OO>O1CCCC1>[OH:15][CH2:11][CH2:10][C:9]1[CH:8]=[CH:7][C:5]([NH2:6])=[CH:4][C:3]=1[C:2]([F:12])([F:13])[F:1] |f:2.3|
|
Name
|
3-Trifluoromethyl-4-vinylaniline
|
Quantity
|
2.47 g
|
Type
|
reactant
|
Smiles
|
FC(C=1C=C(N)C=CC1C=C)(F)F
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
B
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
3 mL
|
Type
|
reactant
|
Smiles
|
OO
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at room temperature for 4 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
dimethyl sulfide complex (2.75 mL, 30.0 mmol) was dropwise added
|
Type
|
STIRRING
|
Details
|
The resulting mixture was stirred at 0° C. for 1 hour
|
Duration
|
1 h
|
Type
|
CONCENTRATION
|
Details
|
The reaction solution was concentrated
|
Type
|
CUSTOM
|
Details
|
the residue was partitioned between water and ethyl acetate
|
Type
|
WASH
|
Details
|
The organic layer was washed with saturated brine
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The resulting product was purified by silica-gel column chromatography (n-hexane:ethyl acetate=2:1)
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
OCCC1=C(C=C(N)C=C1)C(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.3 g | |
YIELD: PERCENTYIELD | 48% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |